1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNSAXMPCGKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine is then reacted with pyrrolidine under appropriate conditions to form the final product.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
- CAS : 1159825-55-4
- Molecular Formula : C₁₄H₂₂Cl₂N₂
- Molecular Weight : 289.25 g/mol
- Key Differences :
- The chlorine atom is positioned at the meta (3-) position on the phenyl ring instead of the ortho (2-) position.
- Only one hydrochloride salt is present, reducing solubility compared to the dihydrochloride form.
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
- CAS : 1956324-90-5
- Molecular Formula : C₁₄H₂₃Cl₃N₂
- Molecular Weight : 325.7 g/mol
- Key Differences :
- The chlorine atom is in the para (4-) position.
- Retains the dihydrochloride salt form, ensuring comparable solubility to the target compound.
- Implications : Para-substitution may improve electronic effects for receptor interactions, though steric hindrance could differ from ortho-substituted analogs .
Analogs with Alternative Substituents
1-(2-Fluorophenyl)propan-1-amine hydrochloride
- CAS : 1955554-65-0
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66 g/mol
- Key Differences :
- Replaces chlorine with fluorine at the 2-position.
- Lacks the pyrrolidine and N-methyl groups, simplifying the structure.
- Implications: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine.
1-(Thiazol-4-yl)propan-1-amine dihydrochloride
- CAS: Not provided (Cat.No : L003945)
- Molecular Formula : C₆H₁₂Cl₂N₂S
- Molecular Weight: Not specified
- Key Differences :
- Replaces the chlorophenyl group with a thiazole heterocycle.
- Retains the dihydrochloride salt.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form |
|---|---|---|---|---|---|
| 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride | 1956335-24-2 | C₁₄H₂₃Cl₃N₂ | 325.7 | 2-chlorophenyl, pyrrolidine, N-methyl | Dihydrochloride |
| 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride | 1159825-55-4 | C₁₄H₂₂Cl₂N₂ | 289.25 | 3-chlorophenyl, pyrrolidine, N-methyl | Hydrochloride |
| 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride | 1956324-90-5 | C₁₄H₂₃Cl₃N₂ | 325.7 | 4-chlorophenyl, pyrrolidine, N-methyl | Dihydrochloride |
| 1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1955554-65-0 | C₉H₁₃ClFN | 189.66 | 2-fluorophenyl, no pyrrolidine | Hydrochloride |
| 1-(Thiazol-4-yl)propan-1-amine dihydrochloride | Not available | C₆H₁₂Cl₂N₂S | Not provided | Thiazole ring, no chlorophenyl/pyrrolidine | Dihydrochloride |
Research Findings and Implications
Salt Form and Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., 1159825-55-4), which is critical for bioavailability in drug formulations .
Para-substitution (4-chloro): Enhances electronic effects for receptor binding but may increase susceptibility to metabolic oxidation .
Pyrrolidine Role : The pyrrolidine ring in the target compound and its analogs contributes to basicity and hydrogen-bonding capacity, favoring interactions with CNS targets like serotonin or dopamine receptors .
Fluorine vs. Chlorine : Fluorine’s smaller size in 1955554-65-0 may improve blood-brain barrier penetration but reduce halogen-bonding strength compared to chlorine .
Biological Activity
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevance in pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H22Cl2N2
- Molecular Weight : 289.2 g/mol
- CAS Number : 1159825-62-3
The unique arrangement of functional groups, particularly the chlorophenyl group and the pyrrolidine ring, plays a crucial role in its biological interactions.
This compound primarily interacts with monoamine transporters. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other synthetic cathinones, which often exhibit stimulant properties.
Key Mechanisms:
- Dopamine Transporter (DAT) Inhibition : The compound may enhance dopaminergic signaling by blocking DAT, leading to increased dopamine availability.
- Norepinephrine Transporter (NET) Inhibition : Similar to its action on DAT, inhibiting NET can elevate norepinephrine levels, contributing to its stimulant effects.
Biological Activity and Effects
Research indicates that this compound exhibits a range of biological activities:
Stimulant Effects
Studies have demonstrated that this compound can increase locomotor activity and induce hyperactivity in animal models. These effects are primarily attributed to its action on dopamine and norepinephrine pathways.
Neurotoxicity and Hepatotoxicity
In vitro studies have evaluated the hepatotoxic potential of the compound. Research shows that while it does exhibit some cytotoxic effects at higher concentrations, the specific mechanisms behind this toxicity require further investigation.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other synthetic cathinones. The following table summarizes key differences:
| Compound Name | DAT Inhibition | NET Inhibition | Potency (IC50) |
|---|---|---|---|
| 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine | High | Moderate | TBD |
| α-PVP | Very High | High | 30-fold higher than R-enantiomer |
| Methylone | Moderate | Low | TBD |
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound significantly increased locomotor activity compared to control groups, indicating stimulant-like properties.
- Neurotoxicity Assessment : In vitro assays using primary rat hepatocytes indicated that the compound could induce oxidative stress at elevated concentrations, suggesting a need for careful dosage consideration in potential therapeutic applications.
Q & A
Q. Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (direct methods) for phase determination and SHELXL for refinement .
- Validation : Check for twinning using PLATON; refine hydrogen atoms isotropically.
- Key Parameters : Report R1/wR2 values (< 0.05), bond angles (±0.5°), and Cl···H interactions (e.g., 2.85–3.10 Å) .
Basic: Which analytical techniques are optimal for purity assessment?
Q. Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (10 mM ammonium acetate:acetonitrile = 70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- LC-MS : ESI+ mode to detect impurities (e.g., desmethyl or dechlorinated byproducts) with m/z 267.1 [M+H]⁺ for the free base .
- Titration : Determine hydrochloride content via potentiometric titration with 0.1 M NaOH .
Advanced: How to evaluate its pharmacological activity as a potential monoamine reuptake inhibitor?
Q. Methodological Answer :
- In Vitro Assays :
- In Vivo Models : Tail-flick test (neuropathic pain) or forced swim test (antidepressant activity) in rodents. Dose range: 10–50 mg/kg (i.p.) .
Advanced: How to resolve contradictions in impurity profiles across synthesis batches?
Q. Methodological Answer :
- Impurity Tracking : Use LC-MS/MS to identify byproducts (e.g., 4-chloro isomer, desmethyl variants) .
- Reference Standards : Cross-validate with certified impurities (e.g., Chlorpheniramine Related Compound C, CAS 20619-12-9) .
- Root Cause Analysis : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize isomerization during alkylation .
Advanced: What strategies ensure accurate determination of LogP and solubility?
Q. Methodological Answer :
- LogP : Use the shake-flask method (octanol/water partitioning) with UV quantification (λ = 230 nm). Expected LogP ~2.5 (similar to Chlorpheniramine analogs) .
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and 0.1 N HCl (pH 1.2) at 25°C. For dihydrochloride salt, expect >50 mg/mL in aqueous buffers .
Advanced: How to address stereochemical challenges in enantioselective synthesis?
Q. Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ (R)-BINAP-Ru complexes for hydrogenation of ketone intermediates (ee >98%) .
- Dynamic NMR : Monitor epimerization rates in solution (e.g., DMSO-d₆ at 50°C) to assess configurational stability .
Advanced: How to model its binding affinity to serotonin transporters computationally?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with SERT homology model (PDB: 5I6X). Focus on interactions with Tyr95, Asp98, and Ser438 .
- MD Simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess stability of the ligand-receptor complex .
Advanced: How to characterize degradation pathways under stress conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (70°C, 24h), 0.1 M NaOH (70°C, 24h), and 3% H₂O₂ (25°C, 8h).
- Degradant Identification : Use LC-QTOF-MS to detect oxidation products (e.g., N-oxide) and hydrolyzed analogs .
Advanced: How to optimize formulation stability for in vivo studies?
Q. Methodological Answer :
- Hygroscopicity Testing : Store lyophilized powder at 40°C/75% RH; monitor mass change via TGA .
- Excipient Screening : Use mannitol or trehalose (1:1 w/w) to prevent aggregation in aqueous solutions .
- Accelerated Stability : Conduct ICH-compliant studies (25°C/60% RH, 6 months) with HPLC purity as endpoint .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
